molecular formula C7H13N B15309251 (1S,6R)-2-Azabicyclo[4.2.0]octane

(1S,6R)-2-Azabicyclo[4.2.0]octane

Cat. No.: B15309251
M. Wt: 111.18 g/mol
InChI Key: JRDCSGYCSVDPPK-RQJHMYQMSA-N
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Description

(1S,6R)-2-Azabicyclo[420]octane is a bicyclic organic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-2-Azabicyclo[4.2.0]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-2-Azabicyclo[4.2.0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis.

Mechanism of Action

The mechanism of action of (1S,6R)-2-Azabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-2-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its ring structure. This configuration provides unique reactivity and interaction potential, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane

InChI

InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

JRDCSGYCSVDPPK-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@H]2NC1

Canonical SMILES

C1CC2CCC2NC1

Origin of Product

United States

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